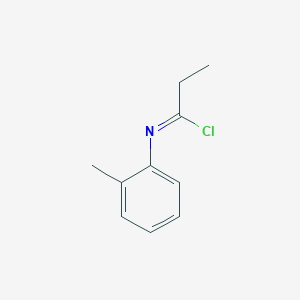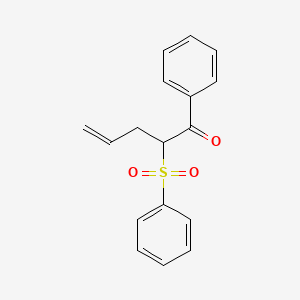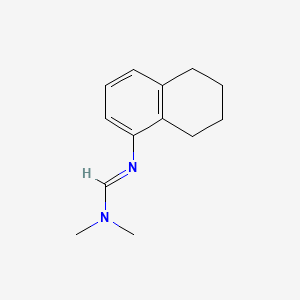![molecular formula C21H17O4Sb B14340054 2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol CAS No. 104945-03-1](/img/structure/B14340054.png)
2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol is a chemical compound that belongs to the class of organoantimony compounds It features a unique structure where an antimony atom is bonded to an indenyl group and two phenolic groups through oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol typically involves the reaction of an indenylstibine precursor with a phenolic compound. The reaction conditions often require a solvent such as toluene or dichloromethane and may be catalyzed by a base like triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the antimony center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling organoantimony compounds, which can be toxic.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol can undergo various chemical reactions, including:
Oxidation: The antimony center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different organoantimony species.
Substitution: The phenolic groups can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can introduce various functional groups onto the phenolic rings.
Aplicaciones Científicas De Investigación
2,2’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing into its potential use as an antitumor agent due to the unique properties of organoantimony compounds.
Industry: It may be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism by which 2,2’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol exerts its effects involves its ability to coordinate with metal ions and interact with biological molecules. The antimony center can form stable complexes with various metal ions, which can then participate in catalytic cycles or biological processes. The phenolic groups can also engage in hydrogen bonding and other interactions with biomolecules, potentially leading to biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylstibine: Another organoantimony compound with three phenyl groups attached to the antimony center.
Indenylstibine: Similar to the compound but without the phenolic groups.
Organoarsenic Compounds: These compounds share some chemical properties with organoantimony compounds but typically have different reactivity and toxicity profiles.
Uniqueness
2,2’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol is unique due to its combination of an indenyl group and phenolic groups bonded to an antimony center. This structure imparts specific chemical properties, such as the ability to form stable metal complexes and participate in various chemical reactions, making it distinct from other organoantimony compounds.
Propiedades
Número CAS |
104945-03-1 |
|---|---|
Fórmula molecular |
C21H17O4Sb |
Peso molecular |
455.1 g/mol |
Nombre IUPAC |
2-[(2-hydroxyphenoxy)-(1H-inden-1-yl)stibanyl]oxyphenol |
InChI |
InChI=1S/C9H7.2C6H6O2.Sb/c1-2-5-9-7-3-6-8(9)4-1;2*7-5-3-1-2-4-6(5)8;/h1-7H;2*1-4,7-8H;/q;;;+2/p-2 |
Clave InChI |
ACJCBSFYCFSXML-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(C=CC2=C1)[Sb](OC3=CC=CC=C3O)OC4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14339973.png)
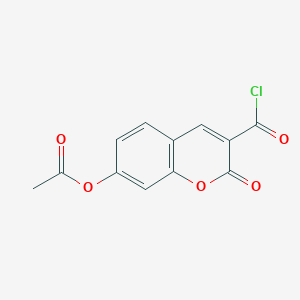
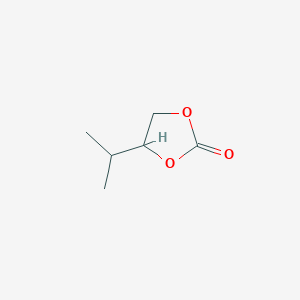

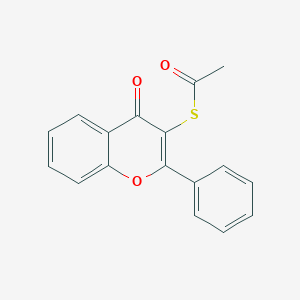

![Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane](/img/structure/B14340019.png)
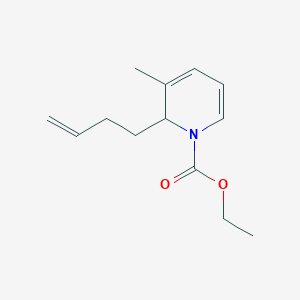
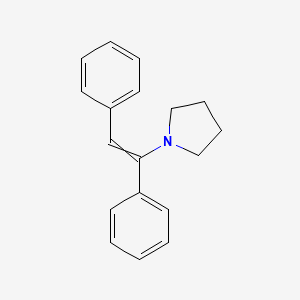
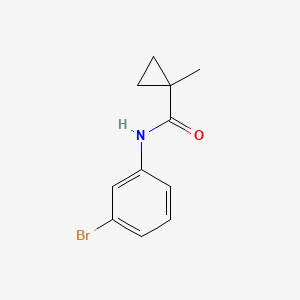
![1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene](/img/structure/B14340042.png)
